

An In-depth Technical Guide to Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate

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Compound of Interest

	<i>tert</i> -Butyl 4-(bromomethyl)piperidine-1-carboxylate
Compound Name:	<i>tert</i> -Butyl 4-(bromomethyl)piperidine-1-carboxylate
Cat. No.:	B119426

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Abstract

Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate is a pivotal bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure incorporates a piperidine ring protected by a *tert*-butoxycarbonyl (Boc) group and a reactive bromomethyl moiety. This unique combination makes it an essential building block for introducing the piperidine-4-ylmethyl scaffold into a wide array of target molecules. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, serving as a technical resource for laboratory and development professionals.

Core Chemical Properties

Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate is typically a white to off-white solid at room temperature.^{[1][2]} The Boc-protecting group provides stability and enhances solubility in common organic solvents, while the primary bromide offers a reactive site for nucleophilic substitution.

Table 1: Physicochemical and Identification Properties

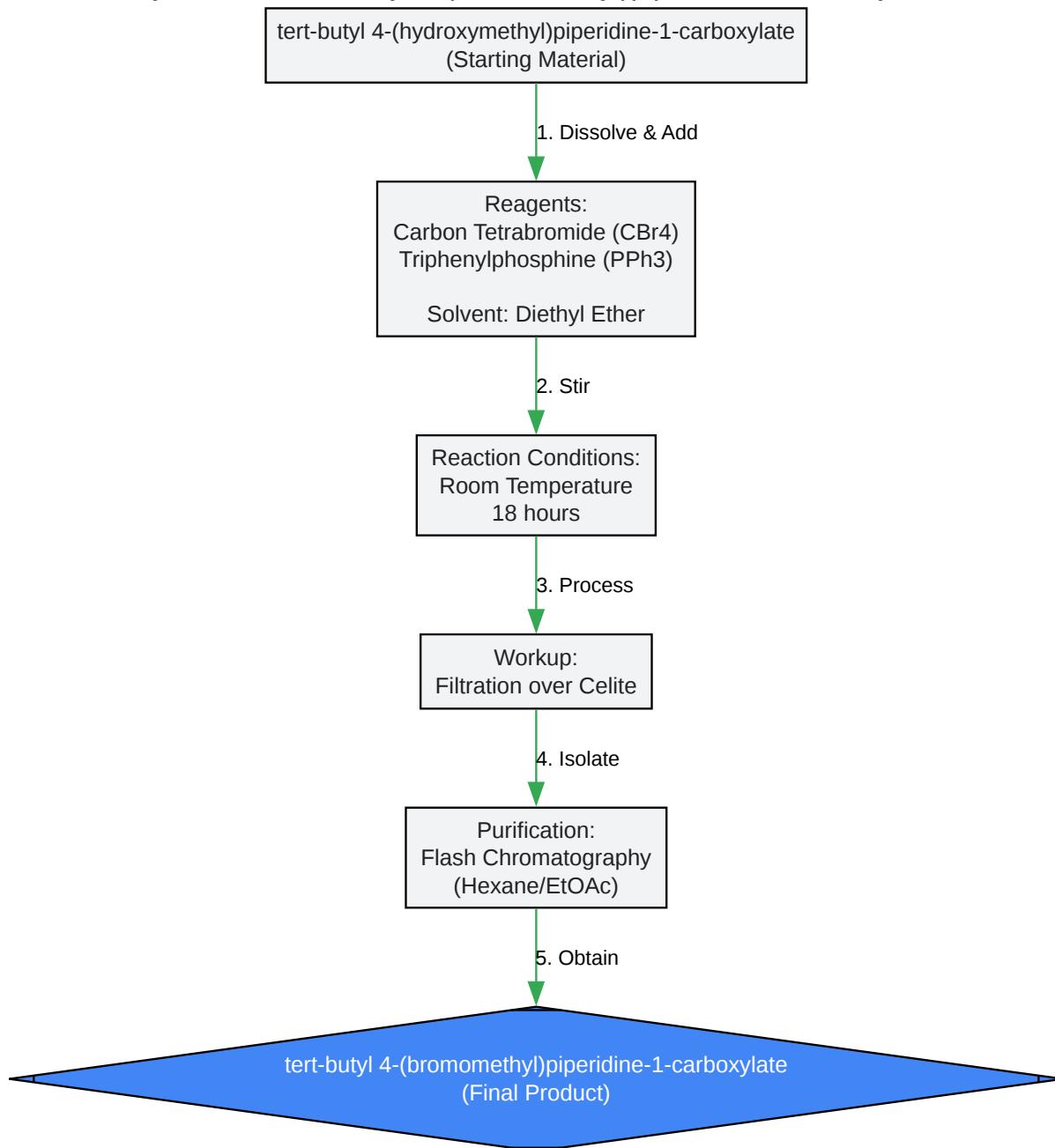
Property	Value	Source
IUPAC Name	tert-butyl 4-(bromomethyl)piperidine-1-carboxylate	[3]
Synonyms	1-Boc-4-bromomethylpiperidine, N-Boc-4-(bromomethyl)piperidine	[3] [4]
CAS Number	158407-04-6	[3]
Molecular Formula	C ₁₁ H ₂₀ BrNO ₂	[3] [5]
Molecular Weight	278.19 g/mol	[3] [5] [6]
Appearance	White to light yellow powder or solid	[1] [2]
Melting Point	46.0 to 50.0 °C	
Boiling Point	318.3 °C at 760 mmHg (Predicted/Calculated)	[1] [2] [7]
Density	1.271 g/cm ³ (Predicted/Calculated)	[1] [2] [7]
Refractive Index	1.495 (Predicted)	[7]
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place	[1] [2] [7]

Synthesis and Experimental Protocol

The most common laboratory synthesis involves the bromination of the corresponding alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, using a phosphorus-based reagent or a combination of carbon tetrabromide and triphenylphosphine.

Diagram 1: Synthesis Workflow

Synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate

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Caption: General workflow for the synthesis via bromination of the precursor alcohol.

Experimental Protocol: Appel-type Bromination[1][3][8]

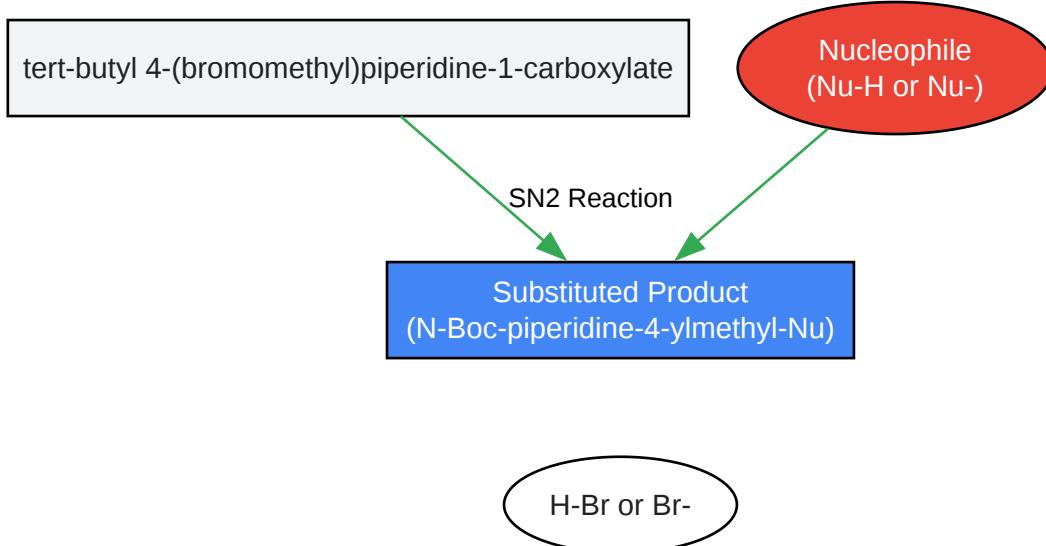
- Reaction Setup: Dissolve 4-N-Boc-piperidine-methanol (1 equivalent, e.g., 0.93 mmol, 200 mg) in a suitable aprotic solvent such as diethyl ether (e.g., 9 mL).
- Reagent Addition: To the solution at room temperature, add carbon tetrabromide (1.2 equivalents, e.g., 1.1 mmol, 370 mg) followed by triphenylphosphine (1.2 equivalents, e.g., 1.1 mmol, 292 mg).
- Reaction Execution: Allow the mixture to stir at room temperature for an extended period, typically 18 hours, to ensure complete conversion.
- Workup: After the reaction is complete, filter the mixture through a pad of celite to remove the triphenylphosphine oxide byproduct and any other insoluble materials.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane to a 1:4 ratio of hexane to ethyl acetate) to yield the pure title compound.[1][7]

Chemical Reactivity and Applications

The primary utility of this compound stems from its role as an electrophile. The bromomethyl group is an excellent leaving group, making it susceptible to attack by a wide range of nucleophiles. This allows for the straightforward installation of the N-Boc-piperidine-4-ylmethyl moiety onto various scaffolds.

Diagram 2: General Reaction Pathway

Nucleophilic Substitution Reaction



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Caption: Typical nucleophilic substitution at the bromomethyl carbon center.

This reactivity is fundamental to its application in pharmaceutical development, where the piperidine ring is a common structural motif in drug candidates. It serves as a key intermediate for synthesizing compounds with applications ranging from enzyme inhibitors to receptor modulators.^[7]

Spectral Data

Structural confirmation is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

Table 2: ^1H NMR Spectral Data

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Source
4.02 - 3.98	m	2H	-CH ₂ - (piperidine ring, adjacent to N)	[1] [7]
3.47	d	2H	-CH ₂ -Br	[1] [7]
2.78 - 2.65	m	2H	-CH ₂ - (piperidine ring, adjacent to N)	[1] [7]
1.89 - 1.74	m	3H	-CH- and -CH ₂ - (piperidine ring)	[1] [7]
1.45	s	9H	-C(CH ₃) ₃ (Boc group)	[1] [7]
1.12 - 0.98	m	2H	-CH ₂ - (piperidine ring)	[1] [7]
<hr/> <p>Solvent: DMSO-d₆, Spectrometer: 400 MHz[1][7]</p> <hr/>				

Safety and Handling

Proper safety precautions are essential when handling this chemical. It is classified as harmful if swallowed and causes serious eye irritation.[\[3\]](#)[\[6\]](#)

Table 3: GHS Hazard and Precautionary Statements

Type	Code	Statement	Source
Hazard	H302	Harmful if swallowed.	[3][4][6]
Hazard	H315	Causes skin irritation.	[3]
Hazard	H319	Causes serious eye irritation.	[3][6]
Precaution	P264	Wash skin thoroughly after handling.	[2][3]
Precaution	P270	Do not eat, drink or smoke when using this product.	[3][4][6]
Precaution	P280	Wear protective gloves/eye protection/face protection.	[3][6]
Precaution	P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[4][6]
Precaution	P302+P352	IF ON SKIN: Wash with plenty of water.	[3][4]
Precaution	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][6]
Precaution	P501	Dispose of contents/container to an approved waste disposal plant.	[3][4]

Personnel should always use this compound within a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

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